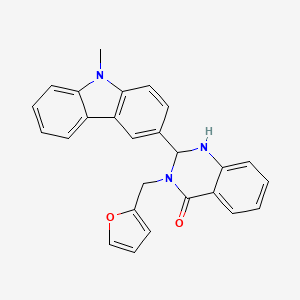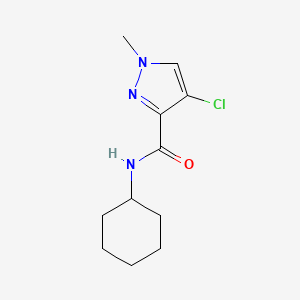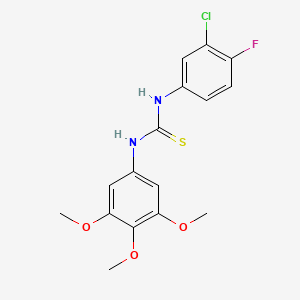![molecular formula C15H17N5O5 B10956988 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956988.png)
(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and an ethanimidamide moiety linked to a methoxybenzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE typically involves multi-step organic reactions. One common route starts with the nitration of 3,5-dimethylpyrazole to introduce the nitro group. This is followed by the formation of the ethanimidamide moiety through a series of condensation reactions. The final step involves the esterification of the ethanimidamide with 3-methoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields the corresponding amino derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological profiles.
Industry
In the industrial sector, (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are key functional groups that facilitate binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: This compound shares the pyrazole ring but differs in the substituents attached to the ring.
4-AMINO-3,5-DIMETHYL PYRAZOLE: Similar in structure but with an amino group instead of a nitro group.
Uniqueness
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(3-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and methoxybenzoyloxy groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N5O5 |
|---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 3-methoxybenzoate |
InChI |
InChI=1S/C15H17N5O5/c1-9-14(20(22)23)10(2)19(17-9)8-13(16)18-25-15(21)11-5-4-6-12(7-11)24-3/h4-7H,8H2,1-3H3,(H2,16,18) |
InChI Key |
CNNNQFFXPXZCFS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC(=CC=C2)OC)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=CC(=CC=C2)OC)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-4-(1-methylsulfonylpiperidin-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956906.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10956914.png)
![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B10956918.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B10956919.png)

![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956930.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10956939.png)


![1-({[5-Bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10956953.png)
![1,3,6-trimethyl-N'-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10956973.png)

![4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide](/img/structure/B10956982.png)
![6-methyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaene-11,20-dione](/img/structure/B10956983.png)
